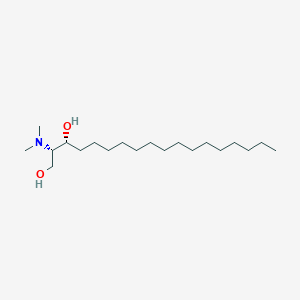

2S-(dimethylamino)-1,3R-octadecanediol

Description

Properties

IUPAC Name |

(2S,3R)-2-(dimethylamino)octadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h19-20,22-23H,4-18H2,1-3H3/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBHBTCYJMUUDZ-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025469 | |

| Record name | (2S,3R)-2-(Dimethylamino)octadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17267-46-8 | |

| Record name | (2S,3R)-2-(Dimethylamino)-1,3-octadecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17267-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R)-2-(Dimethylamino)octadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Comprehensive Analysis of Preparation Methods for 2S-(Dimethylamino)-1,3R-octadecanediol

The compound 2S-(dimethylamino)-1,3R-octadecanediol, also known as (2S,3R)-2-(dimethylamino)octadecane-1,3-diol or N,N-dimethyl sphinganine, is a synthetic sphingoid base of significant interest in biochemistry, pharmaceutical research, and materials science. Its unique structure, featuring a long aliphatic chain with two stereogenic centers and a tertiary amine, underpins its biological and physicochemical properties. The synthesis of this compound is non-trivial, requiring careful control of stereochemistry, functional group transformations, and purification protocols. This article provides an exhaustive, authoritative review of the preparation methods for 2S-(dimethylamino)-1,3R-octadecanediol, integrating data from patents, academic literature, and industrial practice, with an emphasis on chemical logic, process optimization, and analytical characterization. The analysis is supported by comparative tables and concludes with a synthesis of best practices and research recommendations.

Chemical Identity and Structural Considerations

Nomenclature and Structure

The full IUPAC name of the compound is (2S,3R)-2-(dimethylamino)octadecane-1,3-diol. Its structure comprises an 18-carbon saturated chain with hydroxyl groups at positions 1 and 3, and a dimethylamino group at position 2, with defined stereochemistry at C2 (S) and C3 (R). The molecular formula is C20H43NO2, and the molecular weight is 329.6 g/mol. The canonical SMILES is CCCCCCCCCCCCCCCC(C(CO)N(C)C)O, and the compound is registered under CAS No. 17267-46-8.

Stereochemistry and Isomerism

The stereochemical integrity of the 2S,3R configuration is critical for the biological activity and physicochemical properties of the compound. Synthetic strategies must therefore employ chiral starting materials or stereoselective reactions to ensure the correct configuration is achieved and maintained throughout the synthesis. Diastereomeric mixtures can be separated by chromatographic or crystallization techniques, but enantioselective synthesis is preferable for efficiency and scalability.

Synthetic Strategies for Sphingoid Backbone Construction

Classical Organic Synthesis Routes

Carbohydrate-Derived Approaches

One of the most authoritative and scalable methods for constructing the sphingoid backbone involves the use of D-galactose as a chiral pool starting material. The process begins with the protection of galactose as a benzylidene acetal, followed by oxidative cleavage to generate a protected hydroxy aldehyde intermediate. This intermediate undergoes a Wittig olefination with a long-chain phosphonium ylide to introduce the aliphatic side chain, followed by a series of functional group transformations to install amino and hydroxyl groups at the desired positions. The key steps are as follows:

- Formation of 4,6-O-benzylidene-D-galactose via condensation with benzaldehyde and ZnCl2.

- Oxidative cleavage with sodium periodate to yield 2,4-O-benzylidene-D-threose.

- Wittig reaction with a suitable phosphonium ylide to introduce the C18 chain.

- Conversion of the hydroxy group at C2 to an azide via triflation and nucleophilic substitution.

- Reduction of the azide to a primary amine using lithium aluminum hydride or sodium borohydride.

- Deprotection of benzylidene groups by acidic ion exchange to yield the free sphinganine backbone.

This route is advantageous for its stereochemical control and adaptability to large-scale synthesis. The use of chiral carbohydrate precursors ensures high enantiomeric excess in the final product.

Grignard and Reductive Amination Strategies

Alternative approaches utilize Grignard addition to chiral α-amino ketones or aldehydes, followed by reduction and protection/deprotection steps. For example, an α-amino aldehyde can be prepared from a chiral amino alcohol, which is then subjected to Grignard addition with a long-chain alkylmagnesium halide to extend the carbon chain. Subsequent reduction and functional group manipulation yield the desired 1,3-diol system with an amino group at C2. The stereochemistry is controlled by the choice of chiral starting material and reaction conditions.

Enzymatic and Chemoenzymatic Synthesis

Enzymatic methods have been explored for the preparation of chiral sphingoid bases, leveraging the regio- and stereoselectivity of biocatalysts. For instance, ketoreductases and dehydrogenases can catalyze the asymmetric reduction of prochiral ketones to yield chiral amino alcohols, which are then elaborated to the full sphingoid structure. These methods are attractive for their mild conditions, high selectivity, and alignment with green chemistry principles, though they may be limited by substrate scope and scalability.

Data Table: Comparative Backbone Synthesis Methods

Introduction and Dimethylation of the Amino Group

Primary Amino Group Installation

After constructing the sphingoid backbone, the introduction of the amino group at C2 is typically achieved via azide displacement of a suitable leaving group (e.g., triflate or mesylate), followed by reduction to the primary amine. The azide is introduced under nucleophilic substitution conditions, and reduction is performed with lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

N,N-Dimethylation Strategies

The transformation of the primary amine to a tertiary N,N-dimethylamino group is a critical step that requires selectivity and mild conditions to avoid over-alkylation or side reactions. Two principal methods are employed:

Reductive Methylation with Formaldehyde and Sodium Cyanoborohydride

An alternative approach utilizes formaldehyde and sodium cyanoborohydride (NaBH3CN) in a mildly acidic medium (e.g., acetic acid or methanol) to achieve reductive methylation. This method is highly efficient and selective, with minimal side reactions and compatibility with a variety of functional groups. The reaction is typically performed at room temperature, and the use of NaBH3CN ensures reduction of iminium intermediates to the tertiary amine stage without overalkylation. This protocol is particularly useful when sensitive or multifunctional substrates are involved.

Data Table: N,N-Dimethylation Methods

Industrial and Laboratory Practice

Both methods are widely used in laboratory and industrial settings. The Eschweiler–Clarke reaction is favored for its simplicity and avoidance of metal-based reagents, while reductive methylation with NaBH3CN offers greater functional group compatibility and is often preferred for complex or sensitive molecules. In both cases, the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the product is purified by extraction, crystallization, or chromatography.

Purification and Analytical Characterization

Purification Techniques

After completion of the dimethylation step, the crude product is typically purified by extraction with organic solvents (e.g., dichloromethane, ethyl acetate), followed by washing with water and brine to remove residual reagents. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate and concentrated under reduced pressure. Final purification may involve column chromatography on silica gel or recrystallization from suitable solvents.

Analytical Methods

The identity and purity of 2S-(dimethylamino)-1,3R-octadecanediol are confirmed by a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR provide detailed information on the chemical environment of protons and carbons, confirming the presence of the dimethylamino group, hydroxyl groups, and the long aliphatic chain. Stereochemical assignments can be made based on coupling constants and NOE experiments.

- Mass Spectrometry (MS) : Electrospray ionization (ESI) or chemical ionization (CI) MS confirms the molecular weight and the presence of characteristic fragments.

- Infrared (IR) Spectroscopy : IR spectra show characteristic absorptions for N–H, O–H, and C–N bonds.

- High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess purity and separate diastereomers or enantiomers if necessary.

- Optical Rotation : Measurement of optical rotation confirms the enantiomeric purity and absolute configuration.

Data Table: Analytical Characterization

Alternative and Emerging Preparation Methods

Chemoenzymatic and Green Chemistry Approaches

Green chemistry principles are increasingly applied to the synthesis of sphingoid bases, emphasizing the use of renewable starting materials, benign solvents, and catalytic processes. Chemoenzymatic methods combine chemical synthesis of the backbone with enzymatic transformations for functional group installation or modification. These approaches reduce the environmental impact and may improve selectivity and yield.

Process Optimization and Industrial Considerations

Yield, Purity, and Scalability

The overall yield of 2S-(dimethylamino)-1,3R-octadecanediol synthesis depends on the efficiency of each step, particularly the stereoselective construction of the backbone and the N,N-dimethylation. Optimized protocols routinely achieve yields of 60–80% for the backbone and 80–98% for the methylation step, with final product purities exceeding 98% after purification.

Cost and Availability of Starting Materials

The choice of starting materials—carbohydrates, amino alcohols, or prochiral ketones—affects the cost and accessibility of the synthesis. Carbohydrate-derived routes are favored for large-scale production due to the low cost and ready availability of sugars such as D-galactose.

Comparative Analysis of Preparation Methods

Efficiency and Selectivity

Carbohydrate-derived synthetic routes offer the highest stereochemical control and scalability, making them the method of choice for industrial and research applications. Grignard and reductive amination strategies are useful for smaller-scale or specialized syntheses, while enzymatic and chemoenzymatic methods represent promising areas for future development.

Analytical Data and Product Quality

Analytical characterization consistently demonstrates that products obtained via optimized protocols meet or exceed standards for purity, stereochemical integrity, and functional group fidelity. The use of advanced spectroscopic and chromatographic techniques ensures the reliability and reproducibility of the synthesis.

Data Table: Comparative Summary

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl Sphinganine (d18:0) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N,N-dimethyl sphinganine-1-phosphate.

Reduction: Reduction reactions can convert N,N-dimethyl sphinganine back to sphinganine.

Substitution: The amino group in N,N-dimethyl Sphinganine (d18:0) can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.

Major Products

Oxidation: N,N-dimethyl sphinganine-1-phosphate.

Reduction: Sphinganine.

Substitution: Various substituted sphinganine derivatives.

Scientific Research Applications

N,N-dimethyl Sphinganine (d18:0) has several scientific research applications:

Mechanism of Action

N,N-dimethyl Sphinganine (d18:0) exerts its effects by interacting with cellular membranes and signaling pathways. It can modulate the activity of enzymes involved in sphingolipid metabolism, such as sphingosine kinases . The compound also affects the production of ceramide and sphingosine-1-phosphate, which are key regulators of cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural Similarities and Differences

The table below compares key structural and functional attributes of 2S-(dimethylamino)-1,3R-Octadecanediol with related sphingolipids and analogs:

Functional and Mechanistic Insights

- Role in Disease: 2S-(dimethylamino)-1,3R-octadecanediol is part of a sphingolipid cluster (including hexadecasphinganine and dihydroceramides) that declines after antiparasitic treatment, implicating these metabolites in T. cruzi persistence or host-pathogen interactions .

- Structural Impact: The dimethylamino group distinguishes it from sphinganine, which has a primary amino group. This modification may enhance hydrophobicity or alter interactions with enzymes involved in sphingolipid metabolism .

- Contrast with Synthetic Inhibitors: While IMP-1088 (a synthetic NMT inhibitor) shares a dimethylamino group critical for binding to NMT enzymes, 2S-(dimethylamino)-1,3R-octadecanediol is a natural metabolite, highlighting divergent biological contexts .

Pharmacological and Biochemical Implications

- Therapeutic Sensitivity: The reduction of 2S-(dimethylamino)-1,3R-octadecanediol levels post-benznidazole suggests sphingolipid metabolism as a therapeutic target in Chagas disease .

- Chain Length Variability: Hexadecasphinganine (16C) shows similar depletion under nifurtimox in T. brucei, indicating chain length-specific effects in trypanosomatid infections .

Research Findings and Clinical Relevance

Key Studies and Data

- Chagas Disease Biomarkers: In a 2024 study, 2S-(dimethylamino)-1,3R-octadecanediol was among eight metabolites significantly reduced after benznidazole, correlating with treatment efficacy .

Biological Activity

2S-(dimethylamino)-1,3R-octadecanediol, commonly referred to as N,N-dimethyl sphinganine (d18:0), is a bioactive lipid that has garnered attention for its diverse biological activities. This compound is part of the sphingolipid family, which plays crucial roles in cellular signaling and membrane structure. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

N,N-dimethyl sphinganine interacts with cellular membranes and modulates various signaling pathways. Its primary mechanisms include:

- Enzyme Modulation : It influences the activity of enzymes involved in sphingolipid metabolism, such as sphingosine kinases, which are critical for generating bioactive sphingolipids like sphingosine-1-phosphate (S1P) .

- Cell Signaling : The compound acts as a second messenger in various signaling cascades that regulate cell growth, survival, and apoptosis .

Biological Activities

The biological activities of 2S-(dimethylamino)-1,3R-octadecanediol can be categorized into several key areas:

- Cell Growth and Survival : Studies indicate that N,N-dimethyl sphinganine promotes cell proliferation and survival through its interaction with growth factor signaling pathways .

- Apoptosis Regulation : It has been shown to induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy .

- Neuroprotection : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatment .

Case Studies and Research Findings

Several studies have investigated the effects of N,N-dimethyl sphinganine on different biological systems:

-

Cancer Research :

- A study demonstrated that N,N-dimethyl sphinganine induces apoptosis in breast cancer cells by activating caspase pathways. This suggests its potential as an anti-cancer agent .

-

Neurodegenerative Disorders :

- In models of Alzheimer's disease, N,N-dimethyl sphinganine was found to reduce amyloid-beta accumulation and improve cognitive function in animal studies .

- Inflammatory Diseases :

Data Table: Biological Effects of 2S-(dimethylamino)-1,3R-octadecanediol

Q & A

Q. What are the recommended methods for synthesizing 2S-(dimethylamino)-1,3R-octadecanediol, and how can its stereochemical purity be verified?

Methodological Answer: Synthesis typically involves stereoselective methods to ensure correct configuration at the 2S and 3R positions. Key steps may include:

- Stereochemical control: Use of chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation or enzymatic resolution) .

- Characterization:

- NMR spectroscopy: Analyze coupling constants (e.g., ) and nuclear Overhauser effects (NOEs) to confirm stereochemistry .

- Chiral chromatography: Compare retention times with authentic standards to verify enantiomeric excess .

- X-ray crystallography: For definitive structural confirmation, if crystalline derivatives are obtainable .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage conditions: Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability is reported to exceed 2 years under these conditions .

- Handling precautions:

- Use EN 374-standard chemical-resistant gloves and eye protection to prevent skin/eye contact .

- Work in a fume hood to minimize inhalation risks .

- Avoid exposure to strong oxidizers or high temperatures to prevent degradation .

Advanced Research Questions

Q. What experimental strategies are recommended to confirm ceramidase inhibition and apoptosis induction in cancer cell lines?

Methodological Answer:

- Ceramidase inhibition assays:

- Apoptosis assays:

Q. How can researchers address discrepancies in bioactivity data across different cell lines (e.g., colorectal cancer vs. melanoma)?

Methodological Answer:

- Cell-specific factors:

- Assay standardization:

Q. What analytical approaches are suitable for resolving structural ambiguities in derivatives or degradation products?

Methodological Answer:

- High-resolution mass spectrometry (HR-MS): Confirm molecular formulas of degradation products (e.g., oxidation or hydrolysis byproducts) .

- LC-MS/MS fragmentation patterns: Compare with synthetic standards to identify positional isomers or stereochemical variants .

- Dynamic NMR studies: Monitor temperature-dependent chemical shifts to detect conformational flexibility or tautomerization .

Data Interpretation & Optimization

Q. How can researchers optimize experimental conditions for studying lipid-mediated signaling pathways involving this compound?

Methodological Answer:

- Lipidomic profiling: Use LC-MS/MS to quantify ceramide/sphingosine-1-phosphate (S1P) ratios in treated cells, linking ceramidase inhibition to downstream signaling .

- Kinase selectivity screening: Test against lipid/protein kinase panels (e.g., SphK1/SphK2) at 10 µM to rule out off-target effects .

- Time-course experiments: Track apoptosis markers (e.g., PARP cleavage) over 24–72 hours to establish temporal dynamics .

Q. What computational tools can predict synthetic pathways or molecular interactions for this compound?

Methodological Answer:

- Retrosynthetic analysis: Use AI-driven platforms (e.g., IBM RXN or ASKCOS) to propose feasible routes for novel derivatives .

- Molecular docking: Simulate interactions with ceramidase active sites (PDB: 6V7Y) using software like AutoDock Vina to guide structure-activity studies .

- QSAR modeling: Corporate physicochemical properties (e.g., logP, polar surface area) to predict bioavailability or toxicity .

Contradiction Resolution & Reproducibility

Q. How should researchers reconcile conflicting reports on the compound’s stability under varying pH conditions?

Methodological Answer:

- Stability studies: Conduct accelerated degradation tests at pH 2–9 (37°C, 1–7 days) with HPLC monitoring to identify pH-sensitive functional groups (e.g., dimethylamino or diol moieties) .

- Buffer compatibility: Use non-reactive buffers (e.g., HEPES) instead of phosphate buffers, which may catalyze hydrolysis .

Q. What steps ensure reproducibility in cellular assays given batch-to-batch variability in compound purity?

Methodological Answer:

- Quality control:

- Require ≥98% purity (HPLC-UV/ELSD) from suppliers, with certificates of analysis .

- Pre-screen batches via 1H NMR to detect impurities (e.g., residual solvents or stereoisomers) .

- Internal standardization: Include a reference compound (e.g., staurosporine) in apoptosis assays to normalize inter-experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.